Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate
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Overview
Description
Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in drug development .
Preparation Methods
The synthesis of Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the imidazo[1,2-b]pyridazine ring . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being explored for its potential use in drug development, particularly as a kinase inhibitor.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biological processes . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a similar imidazo[1,2-b]pyridazine core but differs in the substituents attached to the ring.
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: This compound has a similar trifluoromethyl group but differs in the position and type of other substituents.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H6BrClF3N3O2 |
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Molecular Weight |
372.52 g/mol |
IUPAC Name |
ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H6BrClF3N3O2/c1-2-20-9(19)6-7(10(13,14)15)16-8-4(11)3-5(12)17-18(6)8/h3H,2H2,1H3 |
InChI Key |
TWADLJBAOHELQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1N=C(C=C2Br)Cl)C(F)(F)F |
Origin of Product |
United States |
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